Cinnamamide, N,N,dimethyl-3,4-methylenedioxy-
Description
3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide is an organic compound characterized by the presence of a benzodioxole ring attached to a propenamide moiety
Properties
CAS No. |
74957-49-6 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C12H13NO3/c1-13(2)12(14)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,8H2,1-2H3/b6-4+ |
InChI Key |
CEUCWGNOCLVFRN-GQCTYLIASA-N |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide typically involves the reaction of 1,3-benzodioxole with N,N-dimethylacrylamide under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one: Known for its stimulant properties.
4-(1,3-Benzodioxol-5-yl)-tetrahydro-2H-pyran-4-ylmethanamine: Studied for its antioxidant activity.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-N,N-dimethyl-2-propenamide is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a compound of significant interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
